An In-Depth Technical Guide to Coumaphos-d10: Properties and Applications
An In-Depth Technical Guide to Coumaphos-d10: Properties and Applications
This technical guide provides a comprehensive overview of the chemical properties and analytical applications of Coumaphos-d10. Designed for researchers, analytical scientists, and professionals in drug development and environmental analysis, this document delves into the core principles governing the use of this isotopically labeled standard, offering both theoretical grounding and practical, field-proven insights.
Introduction: The Need for Stable Isotope Labeled Standards in Analytical Chemistry
In the realm of quantitative analysis, particularly when dealing with complex matrices such as food, environmental samples, or biological tissues, the accuracy of results is paramount. Matrix effects, which are the alteration of an analyte's ionization efficiency due to co-eluting compounds, can lead to significant under- or overestimation of the analyte's concentration. The use of stable isotope-labeled internal standards (SIL-IS) is the gold standard for mitigating these effects. A SIL-IS is an ideal internal standard because it co-elutes with the analyte of interest and exhibits nearly identical chemical and physical behavior during sample preparation and analysis, yet is distinguishable by its mass-to-charge ratio (m/z) in a mass spectrometer.
Coumaphos-d10 is the deuterated analog of Coumaphos, an organothiophosphate insecticide and acaricide. Its primary application is as an internal standard for the quantitative analysis of Coumaphos residues by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS)[1]. The ten deuterium atoms on the two ethyl groups provide a significant mass shift from the parent compound, ensuring no isotopic overlap and allowing for precise quantification.
Core Chemical and Physical Properties of Coumaphos-d10
Coumaphos-d10 is a white to off-white solid at room temperature[2]. The deuterium labeling is on the O,O-diethyl groups, making it O,O-di(ethyl-d5). This strategic placement of the deuterium atoms ensures their stability during chemical reactions and ionization processes, as they are not on exchangeable positions.
| Property | Value | Source(s) |
| Chemical Name | O-(3-chloro-4-methyl-2-oxo-2H-1-benzopyran-7-yl) phosphorothioic acid, O,O-di(ethyl-d5) ester | [1] |
| CAS Number | 287397-86-8 | [1][3] |
| Molecular Formula | C₁₄H₆D₁₀ClO₅PS | [1] |
| Molecular Weight | 372.83 g/mol | [3] |
| Exact Mass | 372.0772 Da | [4] |
| Appearance | White to Off-White Solid | [2] |
| Melting Point | 89-91 °C | [2] |
| Solubility | Slightly soluble in Chloroform and Methanol | [1] |
| Storage Temperature | -20°C | [3] |
| Isotopic Purity | Typically >95% | [3] |
Spectroscopic and Chromatographic Profile
While specific, publicly available spectra for Coumaphos-d10 are limited, its expected behavior can be inferred from the structure and data on the parent compound, Coumaphos.
Mass Spectrometry (MS)
In mass spectrometry, Coumaphos-d10 will exhibit a molecular ion peak at a higher m/z value than Coumaphos due to the ten deuterium atoms. The fragmentation pattern upon collision-induced dissociation (CID) is expected to be similar to that of Coumaphos, with key fragments showing a +10 Da mass shift if they retain the deuterated ethyl groups. This predictable fragmentation is crucial for setting up selective reaction monitoring (SRM) or multiple reaction monitoring (MRM) methods in tandem mass spectrometry.
Expected Fragmentation Pathways: The primary fragmentation of organothiophosphate pesticides often involves the cleavage of the P-O-aryl bond and losses of the alkyl groups. For Coumaphos-d10, key fragment ions would likely correspond to the deuterated diethyl thiophosphate moiety and the chlorinated methyl-coumarin ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy
³¹P NMR: Organothiophosphate compounds like Coumaphos-d10 are readily analyzed by ³¹P NMR spectroscopy[5][6][7]. The ³¹P nucleus is 100% naturally abundant and provides a wide chemical shift range, making it sensitive to the electronic environment around the phosphorus atom. The ³¹P chemical shift for Coumaphos-d10 is expected to be very similar to that of Coumaphos, typically in the range of 60-70 ppm. The presence of deuterium on the ethyl groups would not significantly alter the ³¹P chemical shift but might lead to minor changes in signal multiplicity if P-D coupling is resolved.
¹H and ¹³C NMR: In the ¹H NMR spectrum, the signals corresponding to the ethyl groups would be absent due to deuteration. The remaining signals would be from the protons on the coumarin ring and the methyl group. In the ¹³C NMR spectrum, the signals for the deuterated ethyl carbons would show characteristic splitting patterns due to C-D coupling and would be significantly attenuated.
Application as an Internal Standard in a Quantitative Workflow
The primary utility of Coumaphos-d10 is as an internal standard in quantitative analytical methods for Coumaphos. Below is a detailed, representative workflow for the analysis of Coumaphos in a food matrix, such as honey, using LC-MS/MS. This protocol is based on established methods for pesticide residue analysis, such as the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology[8][9][10][11].
Analytical Workflow Diagram
Caption: A typical analytical workflow for the quantification of Coumaphos using Coumaphos-d10 as an internal standard.
Step-by-Step Experimental Protocol
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Sample Preparation (QuEChERS-based):
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Weigh 5.0 g (± 0.1 g) of a homogenized honey sample into a 50 mL centrifuge tube.
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Spike the sample with a known amount of Coumaphos-d10 solution (e.g., 50 µL of a 1 µg/mL solution) to achieve a final concentration of 10 ng/g.
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Add 10 mL of reagent-grade water and vortex for 1 minute to dissolve the honey.
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Add 10 mL of acetonitrile. Cap the tube and shake vigorously for 1 minute.
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Add a QuEChERS extraction salt packet (e.g., containing 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, and 0.5 g disodium citrate sesquihydrate).
-
Immediately shake vigorously for 1 minute to prevent the agglomeration of salts.
-
Centrifuge the tube at 4000 rpm for 5 minutes.
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-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing d-SPE cleanup sorbent (e.g., 150 mg MgSO₄, 50 mg primary secondary amine (PSA), and 50 mg C18).
-
Vortex for 30 seconds and then centrifuge at 10,000 rpm for 2 minutes.
-
Take an aliquot of the cleaned extract (e.g., 500 µL), transfer to a clean vial, and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 500 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).
-
-
LC-MS/MS Analysis:
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Liquid Chromatography (LC):
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Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Methanol with 0.1% formic acid.
-
Gradient: A suitable gradient to separate Coumaphos from matrix interferences (e.g., start at 10% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and re-equilibrate).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Hypothetical):
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Coumaphos: Precursor ion (Q1) m/z 363 -> Product ions (Q3) m/z (e.g., 227, 199).
-
Coumaphos-d10: Precursor ion (Q1) m/z 373 -> Product ions (Q3) m/z (e.g., 227, 209). Note: The specific product ions would need to be optimized experimentally. The collision energies for each transition must be optimized to maximize signal intensity.
-
-
-
-
Quantification:
-
A calibration curve is prepared using standards of unlabeled Coumaphos at various concentrations, with each standard containing the same fixed concentration of Coumaphos-d10.
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The ratio of the peak area of the Coumaphos MRM transition to the peak area of the Coumaphos-d10 MRM transition is plotted against the concentration of Coumaphos.
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The concentration of Coumaphos in the unknown sample is then calculated from this calibration curve using the measured peak area ratio.
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Safety and Handling
Coumaphos-d10 should be handled with the same precautions as its non-deuterated counterpart. Coumaphos is an organophosphate pesticide and is classified as toxic. It is a cholinesterase inhibitor.
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Hazard Statements: Fatal if swallowed. Toxic in contact with skin. Very toxic to aquatic life with long-lasting effects.
-
Precautionary Measures:
-
Handle only in a well-ventilated area, preferably in a fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety glasses.
-
Avoid inhalation of dust or solutions.
-
Wash hands thoroughly after handling.
-
Store locked up in a cool, dry place away from incompatible materials.
-
Always consult the Safety Data Sheet (SDS) provided by the manufacturer for complete and detailed safety information.
Conclusion
Coumaphos-d10 is an indispensable tool for the accurate and precise quantification of Coumaphos residues in complex samples. Its chemical properties are nearly identical to the parent compound, allowing it to effectively compensate for matrix effects and variations in sample preparation and instrument response. The detailed workflow provided in this guide, grounded in established analytical principles, serves as a robust starting point for researchers developing and validating methods for the analysis of this important organothiophosphate pesticide. The use of such stable isotope-labeled standards is a cornerstone of achieving the highest level of data quality and reliability in analytical science.
References
-
NMR Investigation of the Behavior of an Organothiophosphate Pesticide, Chlorpyrifos, Sorbed on Soil Components. (URL: [Link])
-
NMR Investigation of the Behavior of an Organothiophosphate Pesticide, Chlorpyrifos, Sorbed on Montmorillonite Clays. (URL: [Link])
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NMR Investigation of the Behavior of an Organothiophosphate Pesticide, Methyl Parathion, Sorbed on Clays. (URL: [Link])
-
(PDF) NMR Investigation of the Behavior of an Organothiophosphate Pesticide, Methyl Parathion, Sorbed on Clays - ResearchGate. (URL: [Link])
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Phosphorus-31 Nuclear Magnetic Resonance Analysis of Technical Organophosphorus Insecticides for Toxic Contaminants. (URL: [Link])
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LC-MS/MS ion chromatograms of coumaphos obtained for the standard at... | Download Scientific Diagram - ResearchGate. (URL: [Link])
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Studies of pesticides by collision-induced dissociation, postsource-decay, matrix-assisted laser desorption/ionization time of flight mass spectrometry - PubMed. (URL: [Link])
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Method of Test for Pesticide Residues in Foods - Multiresidue Analysis (6). (URL: [Link])
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Method of Test for Pesticide Residues in Foods - Multiresidue Analysis (5). (URL: [Link])
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LC–MS Screening & Dissociation Methods for Pesticides - LabRulez LCMS. (URL: [Link])
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Publication : USDA ARS. (URL: [Link])
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Methods of Sample Preparation for Determination of Pesticide Residues in Food Matrices by Chromatography-Mass Spectrometry-Based Techniques: A Review - ResearchGate. (URL: [Link])
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Fast Analysis of Pesticide Residues in Food Samples Using GC/MS/MS | Agilent. (URL: [Link])
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Comparison between Source-induced Dissociation and Collision-induced Dissociation of Ampicillin, Chloramphenicol, Ciprofloxacin, and Oxytetracycline via Mass Spectrometry - PMC - NIH. (URL: [Link])
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Simulating Collision-Induced Dissociation Tandem Mass Spectrometry (CID-MS/MS) for the Blood Exposome Database Using Quantum Chemistry Methods - A Pilot Study - PubMed Central. (URL: [Link])
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